molecular formula C8H7ClN2O B11908929 3-Chloro-3-(4-methylphenoxy)-3H-diazirene CAS No. 307514-61-0

3-Chloro-3-(4-methylphenoxy)-3H-diazirene

Cat. No.: B11908929
CAS No.: 307514-61-0
M. Wt: 182.61 g/mol
InChI Key: ZPPJRYHPJGDUEL-UHFFFAOYSA-N
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Description

3-Chloro-3-(p-tolyloxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It belongs to the class of diazirines, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of a chloro group and a p-tolyloxy group attached to the diazirine ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 3-Chloro-3-(p-tolyloxy)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyloxybenzene with chloroform and a base, followed by the introduction of diazirine functionality through a series of steps involving chlorination and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-3-(p-tolyloxy)-3H-diazirine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-Chloro-3-(p-tolyloxy)-3H-diazirine has several scientific research applications:

    Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.

    Industry: The compound is used in the synthesis of various organic materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(p-tolyloxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making the compound useful in photoaffinity labeling and other photochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

3-Chloro-3-(p-tolyloxy)-3H-diazirine can be compared with other diazirine compounds, such as:

  • 3-Chloro-3-(m-tolyloxy)-3H-diazirine
  • 3-Chloro-3-(o-tolyloxy)-3H-diazirine
  • 3-Chloro-3-(phenoxy)-3H-diazirine

These compounds share similar structural features but differ in the position of the substituents on the aromatic ring. The unique combination of the chloro and p-tolyloxy groups in 3-Chloro-3-(p-tolyloxy)-3H-diazirine provides distinct reactivity and applications compared to its analogs.

Properties

CAS No.

307514-61-0

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-3-(4-methylphenoxy)diazirine

InChI

InChI=1S/C8H7ClN2O/c1-6-2-4-7(5-3-6)12-8(9)10-11-8/h2-5H,1H3

InChI Key

ZPPJRYHPJGDUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2(N=N2)Cl

Origin of Product

United States

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